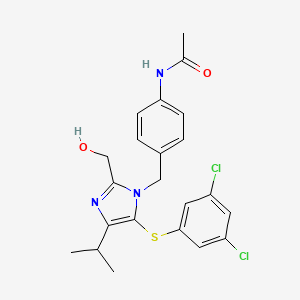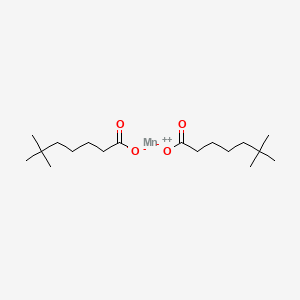
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate typically involves the reaction of heptadecylamine with oxalic acid dihydrate in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoline compounds.
Substitution: The oxazoline rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxazoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty polymers and surfactants.
Mécanisme D'action
The mechanism of action of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes . The oxazoline rings may also interact with nucleophilic sites on proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate
- Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) hexanedioate
Uniqueness
Compared to similar compounds, Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate is unique due to its specific oxalate ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
94159-98-5 |
|---|---|
Formule moléculaire |
C82H152N2O10 |
Poids moléculaire |
1326.1 g/mol |
Nom IUPAC |
bis[[2-heptadecyl-4-(octadecanoyloxymethyl)-5H-1,3-oxazol-4-yl]methyl] oxalate |
InChI |
InChI=1S/C82H152N2O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-75-83-81(69-89-75,71-91-77(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-93-79(87)80(88)94-74-82(72-92-78(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)70-90-76(84-82)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h5-74H2,1-4H3 |
Clé InChI |
KURFMYYOHDXINF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)C(=O)OCC2(COC(=N2)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


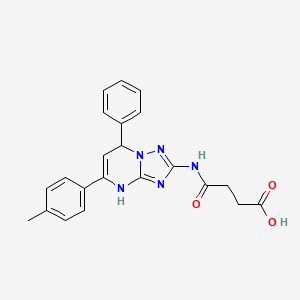
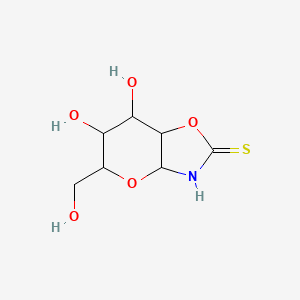
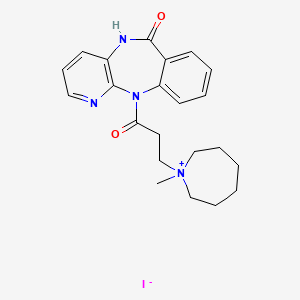
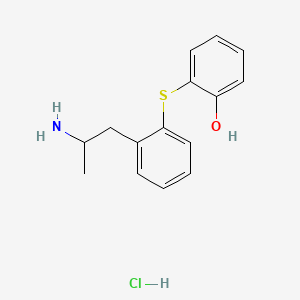
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
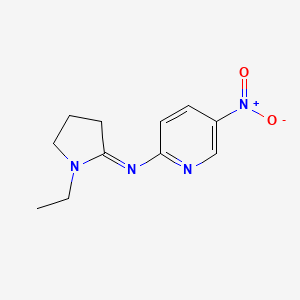

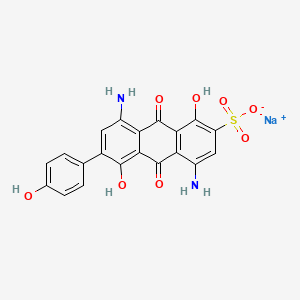
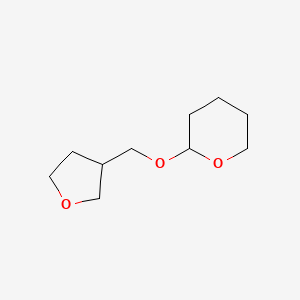
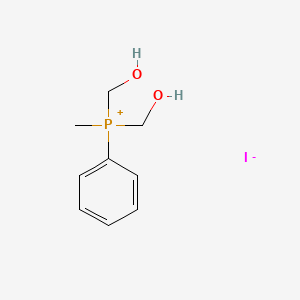
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)
